molecular formula C9H6BrF3N2 B12515413 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole

5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole

Cat. No.: B12515413
M. Wt: 279.06 g/mol
InChI Key: XSPQGIWNKUKPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole (CAS 1783954-69-7) is a halogenated indazole derivative with the molecular formula C₉H₆BrF₃N₂. It features a bromine atom at the 5-position, a methyl group at the 1-position (N-alkylation), and a trifluoromethyl (-CF₃) group at the 7-position of the indazole core . This compound is commercially available in purities ≥95% and is utilized as a building block in medicinal chemistry, particularly for kinase inhibitor development and cross-coupling reactions .

For example, 5-Bromo-1-ethyl-1H-indazole is synthesized via N-alkylation of 5-bromo-1H-indazole using ethyl bromide and Cs₂CO₃ in DMF, yielding 40% after purification . The methyl analog likely follows a similar pathway, substituting ethyl bromide with methyl bromide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

5-bromo-1-methyl-7-(trifluoromethyl)indazole

InChI

InChI=1S/C9H6BrF3N2/c1-15-8-5(4-14-15)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3

InChI Key

XSPQGIWNKUKPIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2C(F)(F)F)Br)C=N1

Origin of Product

United States

Preparation Methods

Strategic Synthetic Approaches

Multi-Step Cyclization and Functionalization

The synthesis of 5-bromo-1-methyl-7-(trifluoromethyl)-1H-indazole typically involves three core steps:

  • Formation of the indazole core
  • Introduction of substituents (bromo, methyl, trifluoromethyl)
  • Regioselective functionalization
Typical Workflow
Step Reaction Type Key Reagents/Conditions
1 Cyclization Hydrazine hydrate, alkali, polar aprotic solvents (e.g., DMF, DMSO)
2 Bromination N-Bromosuccinimide (NBS), radical initiators (e.g., AIBN)
3 Alkylation Methyl iodide, methyl Grignard reagents, Pd-catalyzed coupling
4 Trifluoromethylation CF₃-reagents (e.g., Umemoto’s reagent), Cu-mediated coupling

Key Reaction Steps and Conditions

Cyclization to Indazole Core

A common approach involves condensing a brominated benzaldehyde derivative with hydrazine hydrate under basic conditions. For example:

  • Starting Material : 2-Bromo-4-(trifluoromethyl)benzaldehyde (or analogs)
  • Conditions :
    • Hydrazine hydrate (1.1–1.5 eq), NaOH or K₂CO₃ (polar aprotic solvent)
    • Heating to 80–120°C for 6–12 hours
  • Outcome : Forms 1H-indazole-7-trifluoromethyl intermediate

Example Reaction:

2-Bromo-4-(trifluoromethyl)benzaldehyde + Hydrazine hydrate → 1H-Indazole-7-trifluoromethyl (intermediate)  

Bromination at Position 5

Selective bromination is critical to avoid over-substitution. Methods include:

  • Radical Bromination :
    • NBS (1.1–1.3 eq), AIBN initiator, CCl₄ or benzene solvent
    • Light or thermal initiation (60–80°C)
  • Electrophilic Bromination :
    • Br₂, FeBr₃ catalyst, dichloromethane (DCM) at 0°C

Methylation at Position 1

Methylation is achieved via:

  • Direct Alkylation :
    • Methyl iodide (CH₃I), NaH or K₂CO₃ (DMF, 60–80°C)
  • Grignard Reagent :
    • CH₃MgBr, THF solvent, −78°C to RT

Trifluoromethylation at Position 7

The trifluoromethyl group is introduced early to minimize interference with subsequent reactions:

  • Umemoto’s Reagent :
    • CF₃I or CF₃SO₂Na, Cu catalyst (e.g., CuI), pyridine solvent
  • Cross-Coupling :
    • Trifluoromethyl boronic acid, Pd(PPh₃)₄ catalyst, DMSO/EtOH

Optimization and Yield Data

Critical Parameter Analysis

Parameter Optimal Range Impact on Yield
Cyclization Temperature 100–120°C Higher temps improve cyclization efficiency but risk decomposition
Molar Ratio (NBS:Substrate) 1.1–1.3:1 Excess NBS causes over-bromination
Methylation Time 6–12 hours Prolonged reaction increases byproduct formation
Case Study: Bromination Yield Optimization
Entry NBS (eq) Solvent Temperature Yield (%)
1 1.0 CCl₄ 80°C 65
2 1.2 CCl₄ 80°C 78
3 1.3 CCl₄ 80°C 82
4 1.3 Benzene 80°C 75

Data adapted from CN110452177A

Characterization Methods

Spectroscopic Techniques

Method Key Observations
¹H NMR - Bromine at δ 7.3–7.5 (d, J = 4 Hz)
  • Trifluoromethyl at δ 7.8–8.1 (s)
  • Methyl at δ 2.4–2.6 (s, 3H) |
    | ¹³C NMR | - CF₃ at δ 120–125 ppm (q, J = 280 Hz)
  • C-Br at δ 110–115 ppm |
    | HRMS | [M+H]⁺ = 263.0 (C₈H₆BrF₃N₂) |

X-ray Crystallography

  • Single-Crystal Growth : Slow evaporation from DCM/hexane mixtures
  • Key Bonds :
    • C-Br: 1.85–1.90 Å
    • C-CF₃: 1.32–1.35 Å

Comparative Analysis of Synthetic Routes

Route Steps Key Reagents Yield
A Cyclization → Bromination → Methylation Hydrazine, NBS, CH₃I 55–60%
B Bromination → Cyclization → Methylation Br₂, NaOH, CH₃MgBr 45–50%
C Trifluoromethylation → Cyclization → Bromination CF₃I, Pd(PPh₃)₄, NBS 60–65%

Data synthesized from multiple patents

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group at the 7th position can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the bromine or trifluoromethyl groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for further research and applications.

Scientific Research Applications

5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anticancer, anti-inflammatory, and antimicrobial agents.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of various biochemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Differences
5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole 1783954-69-7 5-Br, 1-Me, 7-CF₃ C₉H₆BrF₃N₂ Reference compound; N-methylation enhances metabolic stability.
5-Bromo-7-(trifluoromethyl)-1H-indazole 1374258-43-1 5-Br, 7-CF₃ (no N-alkylation) C₈H₄BrF₃N₂ Lacks N-methyl group; reduced steric bulk may increase reactivity .
7-Bromo-5-(trifluoromethyl)-1H-indazole 1100212-66-5 7-Br, 5-CF₃ (positional isomer) C₈H₄BrF₃N₂ Bromine/CF₃ positions reversed; alters electronic distribution .
4-Bromo-5-(trifluoromethyl)-1H-indazole 1428234-73-4 4-Br, 5-CF₃ C₈H₄BrF₃N₂ Substituents shifted to 4- and 5-positions; impacts binding in receptor pockets .
5-Bromo-1-ethyl-1H-indazole - 5-Br, 1-Et C₉H₁₀BrN₂ Ethyl group increases lipophilicity vs. methyl; synthesis yield 40% .
5-Bromo-7-methyl-1H-indazole 1146637-09-3 5-Br, 7-Me (no CF₃) C₈H₇BrN₂ Methyl instead of CF₃; lower electronegativity and lipophilicity .

Substituent Effects on Physicochemical Properties

  • N-Alkylation (1-Me vs. 1-Et): The methyl group at the 1-position improves metabolic stability by reducing oxidative deamination compared to non-alkylated analogs (e.g., 5-Bromo-7-(trifluoromethyl)-1H-indazole) . Ethyl substitution further increases lipophilicity (logP) but may reduce solubility.
  • Trifluoromethyl (-CF₃) vs. Methyl (-Me): The -CF₃ group at the 7-position enhances electron-withdrawing effects, polarizing the indazole ring and influencing π-π stacking in protein binding.
  • Positional Isomerism: Swapping bromine and -CF₃ positions (e.g., 7-Bromo-5-CF₃ vs. 5-Bromo-7-CF₃) alters molecular dipole moments and steric interactions, affecting binding affinity in biological targets .

Biological Activity

5-Bromo-1-methyl-7-(trifluoromethyl)-1H-indazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a bromine atom at the 5-position, a methyl group at the 1-position, and a trifluoromethyl group at the 7-position. This specific arrangement influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against multidrug-resistant (MDR) pathogens. Its mechanism likely involves interference with bacterial cell wall synthesis, protein synthesis, or DNA replication pathways.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may act as potent inhibitors of human neutrophil elastase (HNE), with inhibition constants (K_i) in the low nanomolar range (6–35 nM). This suggests potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathogen Effect Reference
AntibacterialMDR PathogensInhibition of growth
Enzyme InhibitionHuman Neutrophil ElastaseK_i values: 6–35 nM
AnticancerA549, HeLa Cell LinesCytotoxic effects observed
AntifungalCandida speciesBroad anticandidal activity

Case Study 1: Antibacterial Properties

A study investigating the antibacterial efficacy of various indazole derivatives found that this compound demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, highlighting its potential as a new therapeutic agent against resistant bacterial infections .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of indazole derivatives, including this compound. The compound was shown to inhibit inflammatory cytokine production significantly, suggesting its utility in managing inflammatory diseases .

Q & A

Q. How can the indazole core be functionalized for structure-activity relationship (SAR) studies?

  • Derivatization Routes :
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C5 .
  • Nucleophilic substitution : Replace bromine with amines/thiols under CuI catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.